(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-furylhydrazine and benzaldehyde under reflux conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its cytotoxic properties against cancer cell lines.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Studied for their cytotoxic properties.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H16N4O2/c1-13-14(12-22(2)20-13)11-16-18(17-9-6-10-25-17)21-23(19(16)24)15-7-4-3-5-8-15/h3-12H,1-2H3/b16-11+ |
InChI Key |
WGNJKILRDUXFMG-LFIBNONCSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.